

Application Notes and Protocols for the Preclinical Evaluation of HIV-IN-10

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Compound of Interest			
Compound Name:	Hiv-IN-10		
Cat. No.:	B15135490	Get Quote	

Audience: Researchers, scientists, and drug development professionals.

Introduction

HIV-IN-10 is a novel investigational integrase strand transfer inhibitor (INSTI) designed to block the integration of viral DNA into the host genome, a critical step in the HIV replication cycle.[1] These application notes provide a comprehensive guide for the preclinical evaluation of **HIV-IN-10**, outlining standardized protocols for assessing its efficacy, pharmacokinetics, and safety in established animal models. The successful execution of these studies is essential for advancing **HIV-IN-10** towards clinical development.

Recommended Animal Models

The selection of an appropriate animal model is paramount for the preclinical study of HIV therapeutics, as HIV-1 exclusively infects and causes disease in humans.[2]

- Humanized Mice: Genetically immunocompromised mice engrafted with human tissues or hematopoietic stem cells are considered the gold standard for evaluating antiretroviral drug efficacy.[3][4] These models, such as the BLT (bone marrow/liver/thymus) mouse, develop a functional human immune system and are susceptible to HIV-1 infection, allowing for direct assessment of a drug's antiviral activity.[3]
- Non-Human Primates (NHPs): Rhesus macaques are the most utilized NHP model for AIDS research. They are typically infected with Simian Immunodeficiency Virus (SIV) or a Simian-



Human Immunodeficiency Virus (SHIV) chimera. NHP models are invaluable for studying viral pathogenesis, transmission, and long-term therapeutic outcomes in a system that closely mirrors human physiology and immunology.

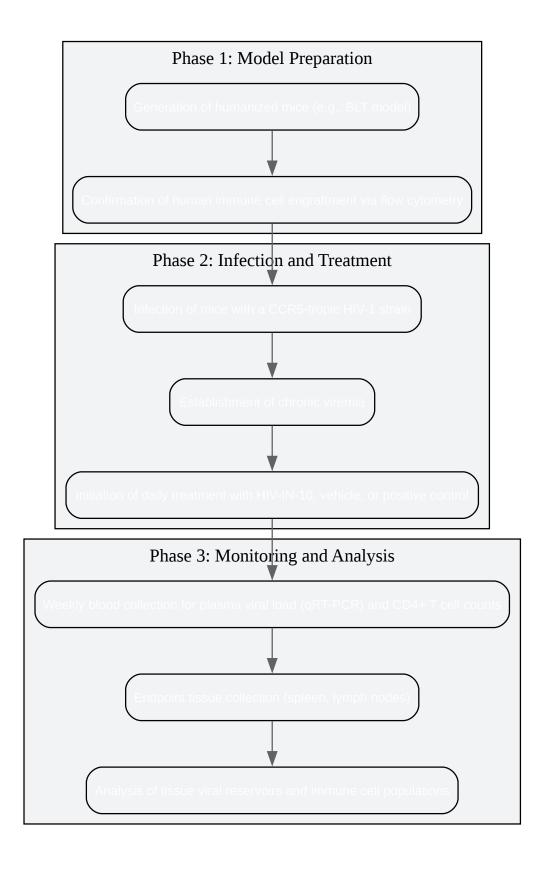
Rats (for PK and Safety): Sprague Dawley rats are a standard model for initial
pharmacokinetic and toxicokinetic studies due to their well-characterized metabolism and the
extensive historical data available.

Efficacy Evaluation in Humanized Mice

This protocol details the methodology for assessing the in vivo antiviral efficacy of **HIV-IN-10** in HIV-1 infected humanized mice.

Experimental Workflow: Efficacy Study





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Caption: Workflow for evaluating the in vivo efficacy of HIV-IN-10.



Protocol: Efficacy in Humanized Mice

- Animal Model: Utilize humanized BLT (NOD/SCID) mice with stable, long-term systemic reconstitution of human lymphoid and myeloid cells.
- Infection: Once robust human cell engraftment is confirmed (typically >25% human CD45+ cells in peripheral blood), infect mice intravenously with a CCR5-tropic HIV-1 strain.
- Treatment Groups: After viremia is established (2-3 weeks post-infection), randomize mice into the following groups (n=8-10 per group):
 - Vehicle Control (e.g., 0.5% methylcellulose)
 - o HIV-IN-10 (Low Dose, e.g., 10 mg/kg/day)
 - HIV-IN-10 (Mid Dose, e.g., 30 mg/kg/day)
 - HIV-IN-10 (High Dose, e.g., 100 mg/kg/day)
 - Positive Control (e.g., Dolutegravir, 30 mg/kg/day)
- Drug Administration: Administer compounds daily via oral gavage for 4-6 weeks.
- Monitoring: Collect peripheral blood weekly to quantify plasma HIV-1 RNA levels by qRT-PCR and to monitor human CD4+ T cell counts using flow cytometry.
- Endpoint Analysis: At the study's conclusion, collect spleen, lymph nodes, and bone marrow to quantify cell-associated HIV-1 DNA and RNA to assess the impact on viral reservoirs.

Data Presentation: Representative Efficacy Data



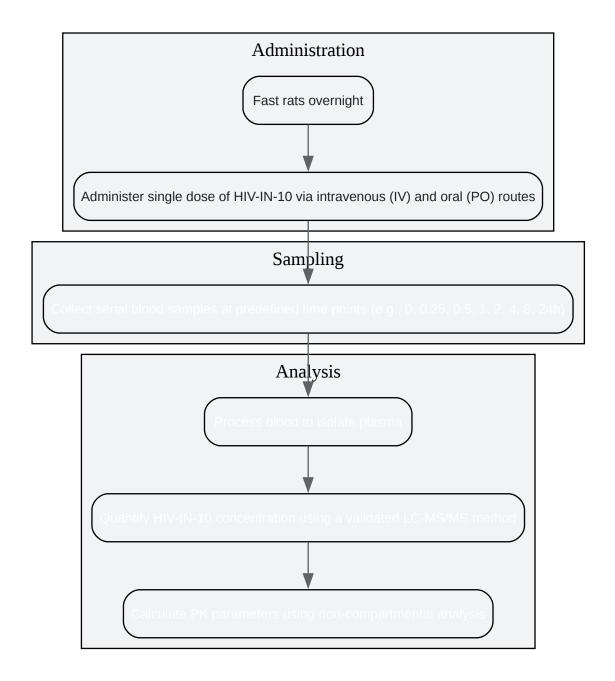
Treatment Group	Dose (mg/kg/day)	Mean Log Reduction in Plasma Viral Load (Week 4)	Mean CD4+ T Cell Count (cells/μL) at Week 4
Vehicle Control	0	0.1	180
HIV-IN-10	10	1.5	320
HIV-IN-10	30	2.8	450
HIV-IN-10	100	>3.5 (Below Limit of Quantification)	490
Positive Control (Dolutegravir)	30	>3.5 (Below Limit of Quantification)	485

Pharmacokinetic (PK) Evaluation in Rats

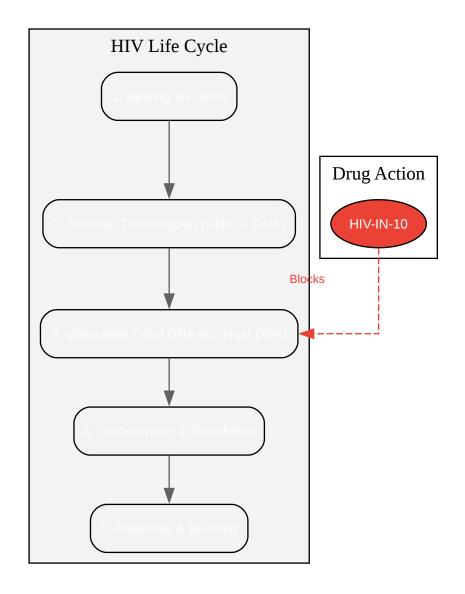
This protocol describes a single-dose pharmacokinetic study of **HIV-IN-10** in Sprague Dawley rats to determine key PK parameters.

Experimental Workflow: Pharmacokinetics









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